4-Bromo-3-ethoxybenzoic acid

Medicinal Chemistry Drug Metabolism CYP2D6 Inhibition

4-Bromo-3-ethoxybenzoic acid is a disubstituted benzoic acid derivative bearing an electron-withdrawing bromine atom at the para position and an electron-donating ethoxy group at the meta position relative to the carboxylic acid. With a molecular formula of C₉H₉BrO₃ and a molecular weight of 245.07 g·mol⁻¹, it serves as a bifunctional scaffold in organic synthesis, combining the reactivity of an aryl bromide for cross-coupling with the derivatizable carboxylic acid handle.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 933671-86-4
Cat. No. B3168869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-ethoxybenzoic acid
CAS933671-86-4
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(=O)O)Br
InChIInChI=1S/C9H9BrO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12)
InChIKeyKTBJPOSCZHJGRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-ethoxybenzoic Acid (CAS 933671-86-4) – A Differentiated Halogenated Benzoic Acid Building Block for Medicinal Chemistry and Agrochemical Synthesis


4-Bromo-3-ethoxybenzoic acid is a disubstituted benzoic acid derivative bearing an electron-withdrawing bromine atom at the para position and an electron-donating ethoxy group at the meta position relative to the carboxylic acid . With a molecular formula of C₉H₉BrO₃ and a molecular weight of 245.07 g·mol⁻¹, it serves as a bifunctional scaffold in organic synthesis, combining the reactivity of an aryl bromide for cross-coupling with the derivatizable carboxylic acid handle . The specific 4-bromo-3-ethoxy substitution pattern distinguishes it from regioisomeric and other halogen-substituted analogs in both physicochemical properties and downstream biological performance of derived compounds.

Why 4-Bromo-3-ethoxybenzoic Acid Cannot Be Replaced by Common In-Class Analogs Without Experimental Verification


Superficially similar benzoic acid derivatives—such as the regioisomeric 3-bromo-4-ethoxybenzoic acid, the methoxy analog 4-bromo-3-methoxybenzoic acid, or the chloro variant 4-chloro-3-ethoxybenzoic acid—differ substantially in electronic character, lipophilicity, and steric profile [1]. These differences propagate into altered cross-coupling efficiency, enzyme inhibition potency, and metabolic stability of final compounds. Procurement or scale-up of an unverified alternative without head-to-head validation therefore carries a quantifiable risk of reduced yield, lower target potency, or unexpected ADME liability in downstream applications.

Quantitative Differentiation Evidence for 4-Bromo-3-ethoxybenzoic Acid Against Closest Analogs


Ethoxy vs. Methoxy Substituent: 42% Reduction in CYP2D6 Binding in Human Liver Microsomes

In a direct head-to-head comparison during the lead optimization of serotonin transporter inhibitors, replacing the 4-bromo-3-methoxybenzyl substituent (SMP-304) with the 4-bromo-3-ethoxybenzyl moiety (DSP-1053) reduced CYP2D6 binding by 42% in human liver microsome assays [1]. The ethoxy analog also decreased CYP2D6-mediated O-demethylation by 67% compared to the methoxy progenitor, contributing to an improved hepatic extraction ratio (0.38 vs. 0.82) [1][2]. Although this evidence derives from elaborated drug-like molecules rather than the free acid, it constitutes a class-level inference that the 3-ethoxy substitution motif—relative to 3-methoxy—confers a quantifiable advantage in reducing CYP2D6 metabolic liability.

Medicinal Chemistry Drug Metabolism CYP2D6 Inhibition

Tyrosinase Inhibition: 4-Bromo-3-ethoxybenzoic Acid (IC₅₀ = 18 µM) vs. 4-Chloro Analog (IC₅₀ = 42 µM) and Debrominated Analog (IC₅₀ > 100 µM)

4-Bromo-3-ethoxybenzoic acid acts as a competitive inhibitor of mushroom tyrosinase with an IC₅₀ of 18 µM . In direct comparison, the 4-chloro-3-ethoxybenzoic acid analog exhibits an IC₅₀ of 42 µM (2.3-fold weaker), while the debrominated 3-ethoxybenzoic acid shows IC₅₀ > 100 µM (>5.6-fold weaker) . The bromine atom contributes both to enhanced lipophilicity (calculated logP = 2.31, vs. 2.05 for the chloro analog) and to stronger halogen-bonding interactions within the enzyme active site . The regioisomeric 3-bromo-4-ethoxybenzoic acid shows intermediate potency (IC₅₀ = 26 µM), confirming that both halogen identity and substitution position independently modulate inhibitory activity .

Enzyme Inhibition Tyrosinase Melanin Biosynthesis

Suzuki-Miyaura Cross-Coupling Efficiency: 4-Bromo-3-ethoxybenzoic Acid Achieves 82% Yield with Phenylboronic Acid

In palladium-catalyzed Suzuki-Miyaura coupling with phenylboronic acid, 4-bromo-3-ethoxybenzoic acid yields 3-ethoxy-4-phenylbenzoic acid in 82% isolated yield . With 4-methoxyphenylboronic acid, the corresponding biaryl product is obtained in 76% yield . These yields are consistent with the electronic activation pattern: the para-bromine serves as an effective oxidative addition partner, while the meta-ethoxy group does not sterically hinder the coupling site. The carboxylic acid functionality is tolerated under standard Suzuki conditions without requiring protection, enabling a convergent synthetic strategy.

Organic Synthesis Cross-Coupling Biaryl Synthesis

Regioisomeric Differentiation: 4-Bromo-3-ethoxy vs. 3-Bromo-4-ethoxy Substitution Patterns Yield Distinct Biological Profiles

The regioisomer 3-bromo-4-ethoxybenzoic acid has been independently patented for agricultural applications, demonstrating EC₅₀ values of 14.7 ppm against apple canker (Valsa mali) and 10.8 ppm against grape white rot (Coniothyrium diplodiella) [1]. In a separate tyrosinase inhibition dataset, this regioisomer showed IC₅₀ = 26 µM, which is 1.4-fold weaker than 4-bromo-3-ethoxybenzoic acid (IC₅₀ = 18 µM) . The differential activity profile between the two regioisomers—one optimized for antifungal activity, the other for enzyme inhibition—demonstrates that the bromine position relative to the ethoxy and carboxyl groups is a critical determinant of biological target engagement and cannot be assumed interchangeable during building block selection.

Agricultural Chemistry Regioisomer Activity Fungicide Development

Optimal Application Scenarios for 4-Bromo-3-ethoxybenzoic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: CYP2D6-Labile Lead Series Requiring Metabolic Stability Optimization

When a lead series containing a 4-bromo-3-methoxybenzyl (or 4-bromo-3-methoxyphenyl) fragment shows unacceptable CYP2D6-mediated clearance, replacement with the 4-bromo-3-ethoxybenzyl motif can reduce CYP2D6 binding by approximately 42% based on the SMP-304-to-DSP-1053 optimization precedent [1]. This substitution strategy is particularly relevant for CNS drug candidates where CYP2D6 polymorphism causes variable exposure. Procuring 4-bromo-3-ethoxybenzoic acid as the common synthetic entry point enables rapid analog generation via amide coupling or esterification followed by Suzuki diversification at the bromine position.

Cosmeceutical and Dermatological Research: Tyrosinase Inhibitor Development for Skin Lightening or Anti-Browning

4-Bromo-3-ethoxybenzoic acid (IC₅₀ = 18 µM against mushroom tyrosinase) provides a validated starting scaffold for structure–activity relationship exploration around the benzoic acid chemotype . Its potency advantage over the 4-chloro analog (IC₅₀ = 42 µM) and the debrominated parent (IC₅₀ > 100 µM) identifies the 4-bromo substituent as critical for activity. Derivative synthesis at the carboxylic acid position (esters, amides, hydrazides) can further modulate potency, logP, and skin penetration, with the bromine atom retained as a key pharmacophoric element.

Parallel Synthesis and Library Production: Suzuki-Miyaura Diversification at the Aryl Bromide Handle

With demonstrated Suzuki coupling yields of 76–82% for representative arylboronic acids, 4-bromo-3-ethoxybenzoic acid is a reliable building block for generating biaryl compound libraries . The carboxylic acid can be pre-functionalized (e.g., as an amide or ester) prior to coupling, or the biaryl product can be further derivatized post-coupling. This divergent synthetic strategy supports medicinal chemistry hit-to-lead and lead optimization campaigns requiring systematic exploration of aryl substitution vectors.

Agrochemical Lead Identification: Differentiated from the 3-Bromo-4-ethoxy Regioisomer

While the 3-bromo-4-ethoxy regioisomer has documented antifungal activity (EC₅₀ 10.8–14.7 ppm against grape white rot and apple canker) [1], 4-bromo-3-ethoxybenzoic acid shows superior tyrosinase inhibition and a distinct electronic profile that may translate into different agrochemical target engagement. Research programs screening for herbicidal, fungicidal, or plant growth regulatory activity should evaluate both regioisomers independently, as the substitution pattern determines biological specificity.

Quote Request

Request a Quote for 4-Bromo-3-ethoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.